molecular formula C14H14BrNO2S B2764745 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE CAS No. 1448129-47-2

3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2764745
CAS No.: 1448129-47-2
M. Wt: 340.24
InChI Key: JTGJFZFEXCEGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a bromine atom, a methoxy group, and a thiophene ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, aldehydes, carboxylic acids, and de-brominated derivatives .

Scientific Research Applications

3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-methoxyethyl)benzamide
  • 3-bromo-N-(2-thiophen-3-yl)ethyl)benzamide
  • 3-bromo-N-(2-methoxy-2-(furan-3-yl)ethyl)benzamide

Uniqueness

3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is unique due to the presence of both a methoxy group and a thiophene ring, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

3-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-18-13(11-5-6-19-9-11)8-16-14(17)10-3-2-4-12(15)7-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGJFZFEXCEGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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